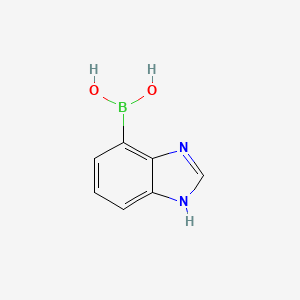

1H-Benzimidazol-4-ylboronic acid

Description

Significance of Boronic Acids in Contemporary Organic Chemistry Research

Boronic acids, organic compounds characterized by a carbon-boron bond, have become indispensable tools in modern organic chemistry. interchim.comlabinsights.nl Their unique properties, including stability, low toxicity, and versatile reactivity, have established them as key players in a multitude of chemical transformations and applications. boronmolecular.comnih.gov

Role as Versatile Reagents in Organic Synthesis

Boronic acids are widely recognized for their role as versatile building blocks in the construction of complex organic molecules. boronmolecular.com They are most notably utilized in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.comsigmaaldrich.com This reaction has revolutionized the synthesis of a vast array of compounds, including pharmaceuticals and agrochemicals. boronmolecular.com Beyond the Suzuki-Miyaura reaction, boronic acids participate in a variety of other important transformations, such as Chan-Lam coupling, Lieberskind-Strogl coupling, and conjugate additions. sigmaaldrich.com Their compatibility with numerous reaction conditions and functional groups makes them highly valuable intermediates in multi-step syntheses. researchgate.net

Emergence as Catalytic Species

In addition to their role as reagents, boronic acids are emerging as effective catalysts in a range of organic reactions. nih.govresearchgate.net Their Lewis acidic nature allows them to activate substrates, facilitating transformations under mild conditions. nih.govwikipedia.org Boronic acid catalysis has been successfully applied to dehydration reactions, carbonyl condensations, acylations, alkylations, and cycloadditions. nih.govacs.org This catalytic activity often displays high atom economy and selectivity, aligning with the principles of green chemistry. researchgate.net The ability of boronic acids to form reversible covalent bonds with hydroxyl groups is a key feature exploited in these catalytic processes. researchgate.netrsc.org

Growing Prominence in Medicinal Chemistry and Drug Discovery

The application of boronic acids in medicinal chemistry has seen a significant surge in recent years. nih.govresearchgate.net This is highlighted by the approval of several boronic acid-containing drugs by regulatory bodies like the FDA. nih.govmdpi.com The unique ability of the boronic acid moiety to form reversible covalent bonds with the active sites of enzymes, particularly serine proteases, has been a major driver of their use in drug design. wikipedia.orgsci-hub.se This interaction can lead to enhanced potency and improved pharmacokinetic profiles of drug candidates. nih.gov Consequently, boronic acids have been incorporated into molecules targeting a variety of diseases, including cancer and bacterial infections. mdpi.comsci-hub.se

The Benzimidazole (B57391) Scaffold: A Privileged Heterocycle in Chemical and Biological Sciences

The benzimidazole scaffold, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a "privileged" structure in medicinal chemistry and materials science. colab.wsnih.gov This designation stems from its frequent appearance in biologically active compounds and functional materials. colab.wsnih.gov

Pharmacological Diversity of Benzimidazole Derivatives

Benzimidazole derivatives exhibit an exceptionally broad range of pharmacological activities. isca.menih.gov They are the core structure in numerous clinically used drugs with applications as:

Antimicrobials isca.meresearchgate.net

Antivirals isca.meresearchgate.net

Anticancer agents isca.meresearchgate.net

Anti-inflammatory drugs isca.meresearchgate.net

Antihypertensives isca.meresearchgate.net

Proton pump inhibitors isca.me

This wide-ranging bioactivity is attributed to the ability of the benzimidazole nucleus to mimic natural purines and interact with various biological targets through hydrogen bonding and other molecular interactions. nih.govisca.me

Applications in Advanced Materials

The unique chemical and physical properties of the benzimidazole scaffold have also led to its use in the development of advanced materials. colab.ws Benzimidazole-based polymers are known for their high thermal stability, excellent mechanical properties, and good electrical conductivity. researchgate.net These characteristics make them suitable for applications in:

Electrochemical devices researchgate.net

High-performance fibers researchgate.net

Molecular and optical chemical sensors researchgate.net

The versatility of the benzimidazole structure allows for the tuning of its properties through chemical modification, making it a valuable component in the design of novel functional materials. researchgate.net

Synergistic Integration: The Unique Research Profile of 1H-Benzimidazol-4-ylboronic Acid

The true potential of this compound is realized through the synergistic interplay of its two key components. This unique fusion of a biologically relevant pharmacophore with a versatile synthetic handle has positioned it as a valuable building block in the development of novel, complex molecules with potential therapeutic applications.

The strategic placement of the boronic acid at the 4-position of the benzimidazole ring allows for its participation in cross-coupling reactions, enabling the introduction of a wide variety of substituents and the construction of larger, more elaborate molecular architectures. This capability has been leveraged in the synthesis of potential drug candidates, such as metallo-β-lactamase inhibitors and N-substituted oxazinopteridines, as evidenced by its inclusion in several patents. nih.govwhiterose.ac.uk Metallo-β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics, and inhibitors are sought to counteract this resistance. whiterose.ac.uk

The research utility of this compound is centered on its role as a versatile scaffold for chemical diversification. The benzimidazole portion can be further functionalized, while the boronic acid group provides a reactive site for coupling with a diverse range of partners. This dual functionality allows for the systematic exploration of chemical space around the benzimidazole core, a key strategy in lead optimization for drug discovery programs.

While specific, publicly available research detailing the reaction yields and full characterization for every application of this compound is not extensively documented in peer-reviewed journals, its appearance in the patent literature underscores its importance as a key intermediate in the synthesis of proprietary compounds under investigation. The general utility of such building blocks is well-established within the pharmaceutical industry.

Below are illustrative tables detailing the fundamental properties of this compound and a generalized representation of its application in Suzuki-Miyaura cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 499769-95-8 | scbt.com |

| Molecular Formula | C₇H₇BN₂O₂ | scbt.com |

| Molecular Weight | 162.0 g/mol | scbt.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES | OB(O)c1cccc2[nH]cnc12 | sigmaaldrich.com |

| InChI Key | PJLWYAFHMUXYCI-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Generalized Suzuki-Miyaura Coupling Application

This table illustrates a typical Suzuki-Miyaura reaction, a primary application for this compound. The specific reactants, catalysts, and conditions can vary widely depending on the desired product.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | General Product |

| This compound | Aryl/Heteroaryl Halide or Triflate | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Carbonate (e.g., Na₂CO₃, K₂CO₃) or Phosphate | Dioxane, Toluene, or aqueous mixtures | 4-(Aryl/Heteroaryl)-1H-benzimidazole |

The ability to readily form new carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling makes this compound a powerful tool for medicinal chemists. It allows for the efficient synthesis of libraries of novel benzimidazole derivatives, which can then be screened for biological activity against a wide range of therapeutic targets. The synergy between the inherent biological potential of the benzimidazole core and the synthetic flexibility afforded by the boronic acid group ensures that this compound will continue to be a valuable asset in the ongoing quest for new and improved medicines.

Properties

IUPAC Name |

1H-benzimidazol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWJCMBQRPPTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)NC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663409 | |

| Record name | 1H-Benzimidazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499769-95-8 | |

| Record name | B-1H-Benzimidazol-7-ylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499769-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1h Benzimidazol 4 Ylboronic Acid

Boronic Acid Reactivity in Cross-Coupling Processes

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

1H-Benzimidazol-4-ylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon (C-C) bonds. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecules, particularly biaryl structures, which are prevalent in pharmaceuticals and advanced materials. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. libretexts.org The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

In the context of this compound, it serves as the organoboron component, coupling with various aryl or heteroaryl halides. For instance, the Suzuki-Miyaura reaction has been successfully employed for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com This highlights the utility of such reactions in creating complex heterocyclic systems.

The efficiency of the Suzuki-Miyaura reaction can be influenced by several factors, including the choice of catalyst, base, and solvent. mdpi.com Common catalysts include palladium complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.gov Bases such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) are often used to facilitate the transmetalation step. nih.govrsc.org The reaction can be performed in various solvents, including aqueous mixtures, which is an advantage of using water-soluble organoboranes. libretexts.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-iodo-1H-imidazole | A boronic acid | PdCl₂(dppf) | CsF | 4(5)-(hetero)aryl-1H-imidazoles | 13-95% | rsc.org |

| 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole | Aryl boronic acids | Pd catalyst | - | 2-(aminophen-2-yl)-5(6)-substituted-1H-benzimidazoles | up to 81% | mdpi.com |

| 1-aryltriazenes | Arylboronic acids | Polymer-supported Pd–NHC complex | - | Biaryls | Good to excellent | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

Considerations for Boronic Acid Stability and Reactivity in Aqueous and Organic Media

The stability and reactivity of boronic acids, including this compound, are critical considerations for their successful application in synthesis. Boronic acids are known to be sensitive to certain conditions, which can impact their shelf-life and performance in reactions.

Stability:

Storage: Benzimidazole (B57391) derivatives, in general, show varying stability depending on storage conditions. For instance, working solutions of some benzimidazoles are best stored at -80 °C or -20 °C. nih.gov While this study focused on drug residues, it provides insight into the general stability of the benzimidazole core.

Decomposition Pathways: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form boroxines (cyclic anhydrides) upon dehydration. The presence of the benzimidazole nucleus can influence these decomposition pathways.

Reactivity in Different Media:

Aqueous Media: A significant advantage of Suzuki-Miyaura coupling is its compatibility with aqueous conditions. libretexts.org Organoboranes like this compound are often water-soluble, which allows for greener reaction conditions. libretexts.org The use of water can also enhance the rate of transmetalation.

The reactivity of the boronic acid is intrinsically linked to the electronic nature of the benzimidazole ring. The nitrogen atoms in the imidazole (B134444) ring can influence the nucleophilicity of the boronic acid group, which in turn affects the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

Reactions Involving the Benzimidazole Nucleus

Functionalization of the Benzimidazole Ring

The benzimidazole ring system is a versatile scaffold that can be functionalized at various positions to generate a diverse range of derivatives with different biological and material properties. nih.gov The most common synthetic route to benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.gov

Functionalization can be achieved at several positions:

C2-Position: The C2 position of the benzimidazole ring is a common site for substitution. Methods for introducing substituents at this position often involve the late-stage construction of the imidazole ring. nih.gov However, direct C2-functionalization methods are also being developed, such as the copper-hydride-catalyzed C2-allylation of benzimidazoles. nih.gov

N1-Position: The nitrogen atom at the N1 position is readily alkylated or acylated. nih.gov This allows for the introduction of a wide variety of substituents.

Benzene (B151609) Ring (C4, C5, C6, C7): Substituents on the benzene portion of the benzimidazole ring can be introduced by starting with a substituted o-phenylenediamine (B120857) or by direct electrophilic substitution on the pre-formed benzimidazole ring. The position of the boronic acid group in this compound at C4 makes this position a key handle for further transformations via cross-coupling reactions.

N-Alkylation and Related Transformations

N-alkylation is a fundamental transformation for modifying the properties of benzimidazoles. The hydrogen atom on the N1 nitrogen is acidic and can be readily deprotonated by a base, followed by reaction with an alkylating agent. nih.gov

Reaction Conditions: N-alkylation reactions are typically carried out using a base such as potassium carbonate or sodium hydride in a polar solvent like DMF or THF. nih.govbeilstein-journals.org Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for N-alkylation of benzimidazoles. nih.gov A sustainable method for N-alkylation has also been developed using an aqueous basic medium with a surfactant.

Regioselectivity: In unsymmetrically substituted benzimidazoles, N-alkylation can lead to a mixture of N1 and N3 isomers due to tautomerization. nih.gov The regioselectivity of the alkylation can be influenced by the nature of the substituents on the benzimidazole ring and the reaction conditions. beilstein-journals.org For instance, in the related indazole system, both steric and electronic effects of substituents significantly impact the N1/N2 regioisomeric distribution. beilstein-journals.org

Types of Alkylating Agents: A wide range of alkylating agents can be used, including alkyl halides, tosylates, and Morita-Baylis-Hillman (MBH) adducts. beilstein-journals.orgbeilstein-journals.org N-alkylation with ketonic Mannich bases has also been reported. researchgate.net

Table 2: Examples of N-Alkylation Reactions of Benzimidazoles

| Benzimidazole Derivative | Alkylating Agent | Base/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-substituted 1H-benzimidazoles | Substituted halides | K₂CO₃ / Microwave | N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Increased yields (7-22% increase) | nih.gov |

| Benzimidazoles/Imidazoles | Alkyl halides | 50% aq. NaOH-SDS | N-1 alkylated products | 78-96% | |

| Imidazole/Benzimidazole | MBH alcohols/acetates | Refluxing toluene | N-substituted imidazoles | Good | beilstein-journals.org |

| Benzimidazoles | Ketonic Mannich bases | Ethanol-water (1:1, v/v), reflux | 1-(3-oxopropyl)benzimidazoles | - | researchgate.net |

Reactions at Other Positions of the Benzimidazole Core

While the C2 and N1 positions are the most commonly functionalized, reactions can also occur at other positions of the benzimidazole core (C5, C6, and C7).

C5 and C6 Positions: The electronic properties of the benzimidazole ring influence the reactivity of these positions towards electrophilic substitution. The presence of activating or deactivating groups on the ring can direct incoming electrophiles to specific positions. For example, in the synthesis of 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol, the bromine atoms are introduced at the C5 and C6 positions. nih.gov

C7 Position: The C7 position is generally less reactive towards electrophilic substitution compared to the C5 and C6 positions due to steric hindrance from the fused imidazole ring. However, functionalization at this position can be achieved through specific synthetic strategies, often starting with a pre-functionalized o-phenylenediamine. Studies on related heterocyclic systems like indazoles have shown that substituents at the C7 position can significantly influence reactivity and regioselectivity in subsequent reactions. beilstein-journals.org

The functionalization of the benzimidazole core is crucial for the development of new compounds with desired properties. The interplay between the reactivity of the boronic acid group and the potential for transformations on the benzimidazole nucleus makes this compound a versatile building block in medicinal chemistry and materials science. nih.gov

Complexation and Derivatization Chemistry

The boronic acid moiety, -B(OH)₂, is an electrophilic Lewis acid, making it susceptible to nucleophilic attack. This property is central to its ability to form complexes and derivatives with a range of molecules, particularly those containing diol functionalities.

Reversible Covalent Bond Formation with Diols

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with diols (compounds containing two hydroxyl groups). This interaction leads to the formation of cyclic boronate esters, a reaction that is highly dependent on factors such as pH, the stereochemistry of the diol, and the solvent system. wiley-vch.desigmaaldrich.com

The reaction proceeds through the interaction of the boronic acid with the diol. In aqueous media, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. rsc.org The formation of the boronate ester can proceed through pathways involving either of these species. The generally accepted mechanism involves the displacement of water molecules and the formation of a five- or six-membered ring, depending on whether a 1,2- or 1,3-diol is used. wiley-vch.de

The reversibility of this bond is a key feature, allowing for dynamic systems that can respond to changes in the environment, such as pH. biomaterials.orgnih.govnih.gov At acidic pH, the equilibrium tends to favor the free boronic acid and diol, while at basic pH, the formation of the boronate ester is generally more favorable. biomaterials.orgnih.govnih.gov This pH-dependent behavior is crucial for applications in areas like controlled release and sensing.

The table below illustrates the typical pH-dependent binding behavior of arylboronic acids with diols, which is expected to be comparable for this compound.

| Diol | pH | Binding Constant (K) [M⁻¹] |

| Catechol | 7.4 | ~10³ - 10⁴ |

| Aliphatic Diol (e.g., Glucose) | 7.4 | ~10¹ - 10² |

| Catechol | 5.0 | Significantly Reduced |

| Aliphatic Diol (e.g., Glucose) | 5.0 | Negligible |

| Note: This table presents representative data for arylboronic acids to illustrate the principles of pH-dependent diol binding. Specific experimental values for this compound are not readily available in the cited literature. |

Formation of Boronic Esters

Beyond the reversible complexation with diols in aqueous environments, this compound can undergo esterification reactions with a variety of alcohols and diols to form stable boronic esters, often also referred to as boronates. These reactions typically involve the removal of water to drive the equilibrium towards the ester product. wiley-vch.de

Commonly, this is achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of dehydrating agents. wiley-vch.de The resulting boronic esters are generally more stable than the corresponding boronic acids and are often used as intermediates in organic synthesis, for example, in cross-coupling reactions like the Suzuki-Miyaura coupling. sigmaaldrich.com

A widely used class of diols for the formation of stable, crystalline boronic esters are pinacol (B44631) (2,3-dimethyl-2,3-butanediol) and neopentyl glycol. The resulting pinacol and neopentyl esters are often favored due to their stability and ease of handling. The synthesis of such esters from other benzimidazole boronic acids, like the 5-isomer, has been documented, suggesting a similar reactivity for the 4-yl counterpart.

The table below provides examples of common diols used for the formation of stable boronic esters and the typical reaction conditions.

| Diol Reagent | Typical Solvent | Reaction Conditions |

| Pinacol | Toluene | Reflux with Dean-Stark trap |

| Neopentyl Glycol | Tetrahydrofuran (THF) | Room temperature with a dehydrating agent |

| Ethylene Glycol | Dichloromethane (DCM) | Room temperature with molecular sieves |

| Note: This table illustrates general synthetic conditions for the formation of boronic esters from arylboronic acids. Specific optimized conditions for this compound may vary. |

Advanced Applications in Medicinal Chemistry and Chemical Biology

1H-Benzimidazol-4-ylboronic Acid as a Pharmacophore in Drug Discovery

The benzimidazole (B57391) ring system, being structurally analogous to purine (B94841) nucleoside bases, can readily interact with various biological macromolecules. nih.govresearchgate.net The addition of a boronic acid group at the 4-position introduces a versatile functional group capable of forming reversible covalent bonds with target proteins, making this compound a significant pharmacophore in designing highly specific and potent therapeutic agents. nih.gov

The this compound moiety is a key component in the rational design of inhibitors for specific enzymes and biological pathways implicated in various diseases. The benzimidazole core serves as a versatile scaffold, while the boronic acid group can act as a warhead, targeting active site residues, particularly serine, threonine, or cysteine.

Researchers have designed and synthesized various benzimidazole derivatives to target critical enzymes. For instance, derivatives of 1,3-dihydro-2H-benzo[d]imidazole-2-thione have been developed as inhibitors of myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. nih.gov In one study, 2-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-yl)acetohydrazide was identified as a potent inhibitor of both the chlorination and peroxidation cycles of MPO. nih.gov Similarly, 2-substituted benzimidazol-4-ols have been investigated as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. nih.gov

Furthermore, the benzimidazole structure has been incorporated into the design of inhibitors for other significant targets, such as the epidermal growth factor receptor (EGFR). dovepress.com A series of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines were designed, where the aniline (B41778) group, which can be conceptually linked to the benzimidazole scaffold, fits into a key pocket of the EGFR kinase domain. dovepress.com These examples highlight the strategic use of the benzimidazole framework in creating inhibitors that can modulate specific biological pathways, a principle directly applicable to derivatives like this compound.

The incorporation of a boronic acid functional group into a drug candidate can significantly enhance its biological activity and improve its pharmacokinetic properties. nih.gov Boronic acids are known to increase drug potency, and their unique chemical nature can be exploited to optimize absorption, distribution, metabolism, and excretion (ADMET) profiles. nih.govnih.gov

The development of orally active renin inhibitors provides a case study for improving pharmacokinetic profiles. In this research, structural modifications of benzimidazole derivatives were undertaken to enhance bioavailability. nih.gov By optimizing the substituents on the benzimidazole core, researchers were able to improve the pharmacokinetic profile while maintaining potent renin inhibitory activity. nih.gov This demonstrates the capacity of the benzimidazole scaffold to be fine-tuned for better drug-like properties. The introduction of a boronic acid group is a recognized strategy for achieving such enhancements, suggesting that this compound is a promising starting point for developing drugs with improved potency and pharmacokinetics. nih.gov

Antimicrobial and Antiparasitic Research

The benzimidazole scaffold is a cornerstone in the development of antimicrobial and antiparasitic agents. nih.govresearchgate.net Its derivatives have shown a broad spectrum of activity against various pathogens, including bacteria, fungi, and helminths. nih.govnih.gov The mechanism often involves interference with essential cellular processes in the pathogen, such as nucleic acid synthesis or, in the case of fungi, ergosterol (B1671047) biosynthesis. nih.gov

Benzimidazole derivatives have demonstrated significant potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies have shown that specific substitutions on the benzimidazole ring are crucial for potent activity.

For example, a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed potent activity against Escherichia coli, Streptococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 16 µg/mL. nih.govresearchgate.net Another study found that 5-bromo-2-(trifluoromethyl)-1-H-benzimidazole was particularly effective at inhibiting biofilm formation by E. coli. actabiomedica.ru The introduction of a boronic acid group at the 4-position could further enhance this activity by facilitating interactions with bacterial enzymes.

Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Compound 4k | Escherichia coli | 2 | nih.govresearchgate.net |

| Compound 4k | Streptococcus faecalis | 4 | nih.govresearchgate.net |

| Compound 4k | Staphylococcus aureus (MSSA) | 4 | nih.govresearchgate.net |

| Compound 4k | Staphylococcus aureus (MRSA) | 8 | nih.govresearchgate.net |

| Compound 5i † | Micrococcus leutus | 7.81 | nih.gov |

| Compound 5i † | Escherichia coli | 7.81 | nih.gov |

| Compound 5i † | Staphylococcus aureus | 15.62 | nih.gov |

| Compound 5i † | Staphylococcus epidermidis | 15.62 | nih.gov |

| Compound 5i † | Bacillus cereus | 15.62 | nih.gov |

| Compound 2 ‡ | Bacillus cereus | >12 mm (inhibition zone) | mdpi.com |

The antifungal potential of benzimidazoles is well-documented, with some derivatives inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.govresearchgate.net This makes the benzimidazole scaffold a valuable target for developing new antifungal therapies.

Research has demonstrated the efficacy of benzimidazole derivatives against clinically relevant fungi such as Candida albicans and Aspergillus niger. nih.govnih.gov For instance, one study highlighted a derivative, compound 4k, which exhibited potent activity against both C. albicans and A. niger with MICs of 8 µg/mL and 16 µg/mL, respectively. nih.govresearchgate.net Another derivative, N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine (compound 5i), showed activity against A. niger and Aspergillus fumigatus comparable to standard antifungal drugs. nih.gov

Table 2: Antifungal Activity of Selected Benzimidazole Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Compound 4k | Candida albicans | 8 | nih.govresearchgate.net |

| Compound 4k | Aspergillus niger | 16 | nih.govresearchgate.net |

| Compound 5i † | Aspergillus niger | 15.62 | nih.gov |

| Compound 5i † | Aspergillus fumigatus | 7.81 | nih.gov |

| Compound 19 ‡ | Candida strains | High inhibition | pjmonline.org |

Benzimidazoles are a major class of anthelmintic drugs used in both human and veterinary medicine to treat infections caused by parasitic worms. nih.govwjpmr.com Well-known drugs like Albendazole and Mebendazole belong to this chemical family. wjpmr.com Their primary mechanism of action is the inhibition of microtubule polymerization in the parasite by binding to β-tubulin. nih.govnih.gov This disrupts cellular transport and other vital functions, leading to the parasite's death. nih.gov

The broad-spectrum efficacy and established safety profile of benzimidazole anthelmintics underscore the importance of this scaffold in antiparasitic drug development. nih.gov The structural versatility of the benzimidazole ring allows for modifications to enhance potency and spectrum of activity. researchgate.netresearchgate.net While specific research on the anthelmintic properties of this compound is not detailed, the proven success of other benzimidazole derivatives suggests that incorporating a boronic acid function could offer a novel approach to designing next-generation anthelmintics, potentially by targeting parasitic enzymes in addition to tubulin.

Antiparasitic Drug Development

The benzimidazole nucleus is a cornerstone of antiparasitic drug discovery, with derivatives showing broad-spectrum activity. The development of compounds based on the 1H-benzimidazole scaffold has yielded promising candidates against a variety of protozoan and helminthic parasites.

Research has demonstrated that synthetic benzimidazole derivatives are effective in vitro against protozoa such as Giardia lamblia and Entamoeba histolytica, in some cases showing greater activity than the standard drug Metronidazole. nih.gov While their efficacy against the helminth Trichinella spiralis has been found to be less potent than Albendazole, the broad antiprotozoal activity is significant. nih.gov The mechanism of action for some benzimidazole derivatives involves the inhibition of tubulin polymerization in the parasite, disrupting cellular structure and function. nih.gov However, potent antiparasitic activity is not always linked to tubulin inhibition, suggesting that these compounds can act on multiple targets. nih.gov

The fight against globally significant parasitic diseases like malaria, leishmaniasis, and trypanosomiasis has also benefited from benzimidazole-based research. nih.gov These diseases, caused by protozoan parasites, are a major public health concern, and the rise of drug resistance necessitates the development of new therapeutic strategies. nih.gov Medicinal chemistry efforts have identified the benzimidazole core as a promising pharmacophore for generating new drug candidates against these infections. nih.gov

Key parasitic targets for benzimidazole derivatives include:

Dihydroorotate (B8406146) Dehydrogenase (DHODH): This enzyme is crucial for the biosynthesis of pyrimidines, which are essential for parasite DNA synthesis and survival. nih.gov

Trypanothione (B104310) Reductase (TryR): Found in trypanosomatid parasites but absent in their mammalian hosts, TryR is a key enzyme in the parasite's antioxidant defense system. The binding pocket of TryR is distinctly different from human glutathione (B108866) reductase, allowing for the design of selective inhibitors. nih.gov

Heme Detoxification Pathway: In Plasmodium falciparum, the parasite that causes malaria, the detoxification of heme is a critical survival mechanism. Benzimidazole derivatives can interfere with this process, leading to the accumulation of toxic heme and parasite death. nih.gov

Table 1: Investigational Antiparasitic Activity of Benzimidazole Derivatives

| Parasite | Target Organism Type | Key Findings | Reference |

|---|---|---|---|

| Giardia lamblia | Protozoan | Derivatives showed higher in vitro activity than Metronidazole. | nih.gov |

| Entamoeba histolytica | Protozoan | Derivatives demonstrated potent in vitro antiprotozoal effects. | nih.gov |

| Trichinella spiralis | Helminth | Activity was observed but was less potent than Albendazole. | nih.gov |

| Plasmodium falciparum | Protozoan | Inhibition of the heme detoxification process is a key mechanism. | nih.gov |

| Trypanosomatids | Protozoan | Selective inhibition of Trypanothione Reductase (TryR) is a promising strategy. | nih.gov |

Anticancer Investigations

The structural similarity of the benzimidazole ring to natural purines allows its derivatives to interact with various biological targets implicated in cancer, making it a "Master Key" for anticancer drug design. nih.gov Research into benzimidazole-containing compounds has revealed multiple mechanisms of action, including the inhibition of key enzymes and proteins that control cell growth and proliferation. nih.govresearchgate.net

One of the primary areas of investigation is the role of benzimidazole derivatives as inhibitors of epigenetic targets. researchgate.net Epigenetic dysregulation is a fundamental cause of cancer development, and molecules that can modulate these processes are highly sought after. Benzimidazole derivatives have shown potent inhibitory effects against enzymes like DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and histone methyltransferases (HMTs). researchgate.net By targeting these "writer" and "eraser" enzymes of the epigenetic code, these compounds can restore normal gene expression patterns in cancer cells. Several promising benzimidazole derivatives targeting epigenetic pathways have advanced into clinical trials for both hematological and solid tumors. researchgate.net

Other established anticancer mechanisms for this class of compounds include:

Tubulin Inhibition: Similar to their antiparasitic action, benzimidazole derivatives can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis (programmed cell death). nih.gov

Topoisomerase Inhibition: These enzymes are critical for managing DNA topology during replication. Benzimidazole derivatives can intercalate with DNA and form stable complexes with topoisomerases, leading to DNA damage and cell death. nih.gov

Kinase Inhibition: Many benzimidazole compounds have been designed as inhibitors of various protein kinases, including tyrosine kinases, which are often overactive in cancer cells and drive tumor growth. nih.gov

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Inhibiting PARP is a key strategy for treating cancers with specific DNA repair defects, such as those with BRCA mutations. nih.gov

Table 2: Key Anticancer Targets of Benzimidazole Derivatives

| Target Class | Specific Target Example | Mechanism of Action | Reference |

|---|---|---|---|

| Epigenetic Modulators | Histone Deacetylases (HDACs) | Alters gene expression, leading to cell cycle arrest and apoptosis. | researchgate.net |

| Cytoskeletal Proteins | Tubulin | Inhibits microtubule formation, disrupting mitosis and cell division. | nih.gov |

| DNA Maintenance | Topoisomerases | Stabilizes enzyme-DNA complexes, causing lethal DNA strand breaks. | nih.gov |

| DNA Repair | PARP | Blocks DNA single-strand break repair, particularly effective in BRCA-mutant cancers. | nih.gov |

| Cell Signaling | Tyrosine Kinases | Inhibits signaling pathways that promote cell proliferation and survival. | nih.gov |

Antiviral Drug Development

The benzimidazole scaffold has a long history in antiviral research, with the first benzimidazole nucleoside, 5,6-dichloro-1-(β-D-ribofuranosyl) benzimidazole (DRB), being reported for its antiviral activity in 1954. nih.gov This and other derivatives have shown activity against both RNA and DNA viruses. nih.gov The primary mechanism for early benzimidazole nucleosides was the inhibition of cellular RNA polymerase II, which in turn blocks the synthesis of viral RNA. nih.gov

Modern antiviral drug development focuses on identifying highly specific viral targets to increase selectivity and reduce side effects. nih.govjmb.or.kr The benzimidazole core continues to be a valuable template for designing inhibitors against a range of viruses.

Recent research has explored benzimidazole derivatives for activity against viruses such as:

Hepatitis C Virus (HCV): Novel imidazole (B134444) and benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit HCV replication. nih.gov

Yellow Fever Virus (YFV) and ZIKA Virus: A series of 1H-benzo[d]imidazole-5-carboxamide derivatives demonstrated potent activity against YFV in cell-based assays. nih.gov

Human Immunodeficiency Virus (HIV): Imidazole thioacetanilide (B1681303) derivatives have shown potent inhibition of HIV-1. nih.gov

Coronaviruses (e.g., SARS-CoV-2): Docking studies have suggested that imidazole derivatives can bind to the active site of the SARS-CoV-2 main protease, a critical enzyme for viral replication. nih.gov Pfizer's oral COVID-19 medication includes a protease inhibitor, highlighting the importance of this target. axionbiosystems.com

The development of broad-spectrum antivirals is a major goal, and benzimidazole derivatives are considered promising candidates due to their ability to target various viral proteins and replication mechanisms. nih.govaxionbiosystems.com

Table 3: Antiviral Research with Benzimidazole Derivatives

| Virus Family/Type | Potential Target | Key Research Finding | Reference |

|---|---|---|---|

| Flaviviridae (YFV, ZIKA, HCV) | Viral Polymerase / Protease | Carboxamide derivatives showed potent activity against YFV. | nih.gov |

| Retroviridae (HIV) | Reverse Transcriptase | Thioacetanilide derivatives showed potent inhibition of HIV-1. | nih.gov |

| Coronaviridae (SARS-CoV-2) | Main Protease (Mpro) | Docking studies indicate strong binding potential of imidazole derivatives to the active site. | nih.gov |

| DNA and RNA Viruses (General) | Cellular RNA Polymerase II | Early benzimidazole nucleosides inhibit viral replication by blocking host cell machinery. | nih.gov |

Anti-inflammatory and Analgesic Potential

Benzimidazole derivatives have emerged as a significant class of compounds for the development of novel anti-inflammatory and analgesic agents. nih.govmdpi.com A key advantage is the potential to design molecules with reduced gastrointestinal (GI) toxicity, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies have shown that certain synthesized benzimidazole derivatives exhibit potent peripheral and central analgesic effects, as well as significant anti-inflammatory properties in animal models. banglajol.info For instance, in acetic acid-induced writhing tests, some compounds demonstrated analgesic activity comparable to the standard drug aceclofenac. banglajol.info In carrageenan-induced paw edema models, a standard test for inflammation, these derivatives have shown a high percentage of edema inhibition. banglajol.infonih.gov

The mechanisms underlying these effects are often multifactorial. Many benzimidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are key to the production of pro-inflammatory prostaglandins. ijcrt.org Some derivatives have shown excellent inhibitory activity against both COX isoforms. ijcrt.org Beyond COX inhibition, the anti-inflammatory actions of benzimidazoles can be attributed to their interaction with other targets in the inflammatory cascade, such as 5-lipoxygenase activating protein and various cannabinoid receptors. mdpi.com Furthermore, the inherent antioxidant activity of some benzimidazole derivatives may contribute to their gastroprotective effects, mitigating the GI damage associated with NSAID therapy. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Benzimidazole Derivatives

| In Vivo Model | Measured Effect | Observation | Reference |

|---|---|---|---|

| Acetic Acid-Induced Writhing | Peripheral Analgesia | Significant writhing inhibition, comparable to aceclofenac. | banglajol.info |

| Tail-Flick Test | Central Analgesia | Increased pain tolerance time, comparable to morphine. | banglajol.info |

| Carrageenan-Induced Paw Edema | Anti-inflammatory | High percentage of paw edema inhibition, comparable to diclofenac. | banglajol.infonih.gov |

| COX Enzyme Assay (In Vitro) | Enzyme Inhibition | Derivatives showed excellent inhibitory activity against COX-1 and COX-2. | ijcrt.org |

Target Identification and Validation

The versatility of the 1H-benzimidazole scaffold makes it an excellent tool for target identification and validation in drug discovery. By synthesizing libraries of derivatives based on the core structure of this compound and evaluating their biological activity, researchers can elucidate the specific molecular targets responsible for a therapeutic effect and explore structure-activity relationships (SAR). mdpi.com

Antiparasitic Targets: The evaluation of benzimidazole libraries against various parasites has helped validate tubulin as a key target. nih.gov Furthermore, screening these compounds against specific parasite enzymes like trypanothione reductase and dihydroorotate dehydrogenase confirms their essential role in parasite viability and their suitability as drug targets. nih.gov

Anticancer Targets: The development of benzimidazole derivatives has been instrumental in validating a wide array of anticancer targets. SAR studies have shown how substitutions at different positions on the benzimidazole ring can direct the molecule to inhibit specific targets, from epigenetic enzymes like HDACs to crucial cell cycle proteins like tubulin and topoisomerases. nih.govresearchgate.netmdpi.com This allows for the design of more selective and less toxic cancer therapies. researchgate.net

Antiviral Targets: The search for new antivirals relies on identifying and validating viral-specific proteins. Benzimidazole derivatives are used as chemical probes to investigate the function of viral enzymes such as proteases and polymerases. nih.govnih.gov For example, demonstrating that a derivative can inhibit a viral protease in a biochemical assay and also block viral replication in a cell-based model helps to validate that protease as a viable drug target.

Anti-inflammatory Targets: Research into the anti-inflammatory properties of benzimidazoles has confirmed the role of COX-1 and COX-2 as primary targets. ijcrt.org Additionally, these compounds have helped to explore the therapeutic potential of modulating other pathways, such as those involving cannabinoid receptors and various cytokines, for the treatment of inflammation. mdpi.com

The use of the 1H-benzimidazole scaffold, often functionalized with reactive groups like boronic acid, provides a powerful platform for chemical biology and medicinal chemistry to not only discover new drugs but also to deepen the understanding of the complex biological pathways that underlie disease.

Catalytic Applications of Benzimidazolylboronic Acids

Organoboron Acids as Lewis Acid Catalysts

Organoboron acids, including arylboronic acids, are recognized for their role as mild Lewis acid catalysts. The empty p-orbital on the boron atom allows it to accept electron density, thereby activating substrates.

Lewis acids are widely employed to activate carbonyl-containing compounds in a variety of synthetic methods. The fundamental principle of this activation involves the Lewis acid modifying the electronic distribution of the carbonyl group, which is capable of electron donation. This interaction makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. While direct studies on 1H-Benzimidazol-4-ylboronic acid are limited, other Lewis acids like iron(III) chloride have been shown to coordinate with carbonyls, influencing their reactivity. nih.gov It is plausible that the boronic acid moiety in benzimidazolylboronic acids could similarly activate carbonyl compounds for various transformations.

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine, often with the elimination of a small molecule like water. wikipedia.org These reactions can be catalyzed by acids. wikipedia.org Arylboronic acid catalysis has been shown to be effective in dehydrative etherification reactions, suggesting that a combination of a boronic acid and a co-catalyst can promote SN1-type reactivity. bath.ac.uk Given that condensation reactions are vital in many biological and synthetic processes, the potential for This compound to act as a catalyst in such transformations is significant. wikipedia.org The benzimidazole (B57391) ring itself can be synthesized through condensation reactions, often under acidic conditions, highlighting the relevance of this catalytic approach to the core structure of the catalyst itself. enpress-publisher.comresearchgate.net

Friedel-Crafts alkylation and acylation are classic examples of electrophilic aromatic substitution reactions that rely on Lewis acid catalysis to generate a potent electrophile. masterorganicchemistry.comchadsprep.com In these reactions, a Lewis acid, such as aluminum chloride, activates an alkyl or acyl halide, facilitating the formation of a carbocation or a related electrophilic species that is then attacked by an aromatic ring. masterorganicchemistry.comyoutube.com Although strong Lewis acids are traditional, milder catalysts are continually sought. Arylboronic acids have been explored as catalysts for dehydrative C-alkylation and allylation reactions of benzylic alcohols, demonstrating their utility in forming new carbon-carbon bonds. bath.ac.uk This suggests a potential role for This compound in promoting similar acylation and alkylation reactions, potentially under milder conditions than traditional Friedel-Crafts catalysts. The general mechanism for Friedel-Crafts acylation involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. youtube.com

Table 1: Comparison of Traditional Lewis Acids and Potential Boronic Acid Catalysis in Friedel-Crafts Type Reactions

| Feature | Traditional Lewis Acids (e.g., AlCl₃) | Arylboronic Acid Catalysis (Potential) |

| Catalyst Type | Strong Lewis Acid | Mild Lewis Acid |

| Substrate Activation | Formation of carbocations/acylium ions | Activation of alcohols/halides |

| Reaction Conditions | Often harsh, stoichiometric amounts | Potentially milder, catalytic amounts |

| Byproducts | Often generates corrosive byproducts | Can be designed for atom economy (e.g., water as byproduct) |

Brønsted Acid Catalysis Mediated by Boronic Acids

In addition to their Lewis acidity, boronic acids can also act as Brønsted acid catalysts, particularly when interacting with diols to form boronate esters, which are more acidic than the parent boronic acid. Furthermore, the benzimidazole moiety itself contains an N-H proton that can participate in Brønsted acid catalysis. Polymer-supported benzimidazolium-based ionic liquids have been synthesized and demonstrated to be efficient and reusable Brønsted acid heterogeneous organocatalysts for reactions like the Biginelli reaction. rsc.org Similarly, other benzimidazole derivatives have been used in Brønsted acid-catalyzed syntheses. arkat-usa.orgtcichemicals.com This dual functionality within the This compound structure allows for the possibility of cooperative catalytic cycles.

Application in Complex Organic Transformations (e.g., Cycloaddition Reactions)

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. nih.gov These reactions can be facilitated by catalysts that activate one of the components. For instance, Lewis or Brønsted acids can facilitate cycloaddition reactions of enoldiazo compounds. nih.gov While direct applications of This compound in cycloadditions are not reported, the ability of boronic acids to activate substrates suggests their potential utility in this area. For example, arylboronic acids have been implicated in promoting [4+3] cycloadditions through the ionization of indolyl alcohols. bath.ac.uk The development of catalytic systems for various cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, is an active area of research. youtube.com

Role in Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs)

The functional groups within This compound make it an attractive candidate for incorporation into heterogeneous catalysts and Metal-Organic Frameworks (MOFs). Heterogeneous catalysts offer advantages in terms of separation, recovery, and reusability. doi.orgresearchgate.net Benzimidazole derivatives have been successfully incorporated into various heterogeneous catalytic systems. doi.org

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs can be tuned by the choice of the organic linker. The presence of both a carboxylic acid analogue (boronic acid) and a nitrogen-containing heterocyclic ring in This compound makes it a suitable linker for the synthesis of functional MOFs. rsc.org MOFs containing benzimidazole moieties have been shown to exhibit catalytic activity. For example, a microporous organic framework containing benzimidazole groups demonstrated selective catalytic activity in the Knoevenagel reaction. rsc.org Similarly, MOFs constructed with boronic acid-functionalized linkers have been developed for applications such as the selective binding of diols. researchgate.net The incorporation of a linker like This compound could lead to MOFs with tailored catalytic sites, combining the Lewis acidity of the boron center with the potential coordination sites of the benzimidazole ring.

Table 2: Potential Roles of this compound in Heterogeneous Catalysis and MOFs

| Application Area | Potential Role of this compound | Expected Advantages |

| Heterogeneous Catalyst Support | Immobilized on a solid support (e.g., silica, polymer) | Enhanced stability, reusability, ease of separation |

| MOF Linker | Serves as the organic building block connecting metal nodes | Creation of porous materials with defined catalytic sites |

| Active Catalytic Site | The boronic acid and/or benzimidazole moiety acts as the catalytic center | Potential for Lewis acid, Brønsted acid, or cooperative catalysis |

Contributions to Materials Science

Polymer Chemistry and Boronic Acid-Containing Polymers

Boronic acid-containing polymers are a significant class of materials due to the unique ability of the boronic acid group to form reversible covalent bonds with diols. This property is central to the development of "smart" polymers that can respond to specific stimuli. Although direct polymerization of 1H-Benzimidazol-4-ylboronic acid into homopolymers or its incorporation into copolymers is not widely reported, its bifunctional nature—with a reactive boronic acid and a benzimidazole (B57391) core capable of further functionalization or participation in polymerization reactions—makes it a viable monomer.

The primary route for creating polymers from such a monomer would likely involve Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with a halogenated comonomer in the presence of a palladium catalyst. This method is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of conjugated polymers for electronic applications. The benzimidazole moiety could be pre-functionalized with polymerizable groups or could be incorporated into the polymer backbone, lending its inherent thermal stability and specific electronic properties to the resulting macromolecule.

Polymers incorporating the this compound unit could be designed to exhibit responsiveness to pH and the presence of saccharides, a hallmark of many boronic acid-containing polymers. The Lewis acidic nature of the boron atom allows for the formation of boronate esters with diols, a process that is often reversible and pH-dependent. This functionality is the basis for developing sensors, self-healing materials, and drug delivery systems.

Design of Advanced Composite Materials

Advanced composite materials often rely on the synergistic combination of a matrix material (typically a polymer) and a reinforcing filler to achieve properties that surpass those of the individual components. While there is no direct evidence of this compound being used in the formulation of composite materials, its properties suggest potential roles.

For instance, polymers functionalized with this compound could be used as a matrix for carbon fiber or glass fiber composites, potentially leading to materials with enhanced strength, stiffness, and thermal resistance suitable for aerospace or automotive applications.

Applications in Smart Materials and Responsive Systems

The most promising application for polymers derived from or functionalized with this compound lies in the realm of smart materials and responsive systems. The boronic acid group is a key enabler of stimuli-responsive behavior. Its ability to reversibly bind with diols, including biologically relevant molecules like glucose, makes it an excellent candidate for creating sensors.

A polymer containing the this compound moiety could be integrated into a hydrogel network. The swelling and shrinking of such a hydrogel could be controlled by the concentration of glucose or by changes in pH, forming the basis of a glucose-responsive system for potential applications in diabetes management. The benzimidazole component, with its hydrogen bonding capabilities and aromatic stacking interactions, could further modulate the mechanical properties and stability of the hydrogel.

Moreover, the formation and cleavage of boronate ester bonds can be exploited to create self-healing materials. If a polymer network is cross-linked via these reversible bonds, damage to the material can be repaired by providing the appropriate conditions (e.g., a change in pH or temperature) to allow the bonds to reform across the fractured interface.

Role in Optoelectronic Materials (e.g., OLEDs)

The benzimidazole core is a well-established building block for materials used in organic light-emitting diodes (OLEDs). Benzimidazole derivatives are frequently employed as electron-transporting materials or as host materials for phosphorescent emitters due to their good electron mobility and high triplet energy levels.

While the direct use of this compound in OLEDs is not prominent in the literature, it can serve as a crucial intermediate in the synthesis of more complex molecules for this purpose. The boronic acid group is an ideal handle for introducing the benzimidazole unit into larger conjugated systems via Suzuki-Miyaura coupling. This synthetic strategy allows for the precise design of molecules with tailored electronic properties.

For example, this compound could be coupled with various aromatic bromides to create bipolar host materials, which possess both electron- and hole-transporting capabilities. Such materials are highly desirable for achieving balanced charge injection and transport in OLEDs, leading to higher efficiency and longer device lifetimes. Research on related benzimidazole-containing molecules has demonstrated their effectiveness in high-efficiency blue and green phosphorescent OLEDs. The specific substitution pattern of the boronic acid at the 4-position of the benzimidazole ring would influence the electronic structure and, consequently, the performance of the final optoelectronic material.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of 1H-Benzimidazol-4-ylboronic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecule's structural features.

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzimidazole (B57391) ring system and the exchangeable protons of the NH and boronic acid groups. In a solvent like DMSO-d₆, the NH proton of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm. chemicalbook.com The protons on the benzene (B151609) portion of the benzimidazole ring exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts are influenced by the electron-withdrawing nature of the boronic acid group and the electronic effects of the fused imidazole ring. The two protons of the boronic acid, B(OH)₂, are also observable, often as a broad singlet, though their visibility can depend on the solvent and water content. The aromatic protons typically appear in the range of 7.0 to 8.5 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to tautomerism in NH-benzimidazoles, where the proton can reside on either nitrogen (N1 or N3), some pairs of carbon atoms in the benzene ring can become chemically equivalent on the NMR timescale, leading to fewer signals than expected if the tautomerism is fast. nih.gov However, in an asymmetrical molecule like this compound, all seven carbon atoms of the benzimidazole core are expected to be chemically distinct. The carbon atom attached to the boron (C4) is significantly affected, and its signal can be found in the aromatic region. The C2 carbon of the imidazole ring is typically observed around 140-150 ppm. The other aromatic carbons appear in the typical range of 110-140 ppm. nih.govrsc.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~12.5 | Broad singlet, N-H proton of imidazole |

| ¹H | ~8.3 | Singlet, C2-H proton of imidazole |

| ¹H | 7.0 - 8.0 | Multiplets, aromatic protons (C5-H, C6-H, C7-H) |

| ¹H | ~8.0 | Broad singlet, B(OH)₂ protons |

| ¹³C | ~145 | C2 (imidazole ring) |

| ¹³C | 110 - 140 | Aromatic carbons (C3a, C5, C6, C7, C7a) |

| ¹³C | Not observed or broad | C4 (carbon attached to boron) |

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The spectrum displays characteristic absorption bands that confirm the presence of the key structural components. vscht.cz

Key vibrational bands include:

O-H Stretching: A very broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹ due to the hydrogen-bonded O-H groups of the boronic acid moiety. orientjchem.org

N-H Stretching: A medium to sharp band around 3100-3300 cm⁻¹ corresponds to the N-H stretch of the imidazole ring. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. vscht.cz

C=N and C=C Stretching: The stretching vibrations of the C=N bond of the imidazole ring and the C=C bonds of the aromatic system typically appear in the 1450-1620 cm⁻¹ region. researchgate.net

B-O Stretching: A strong absorption band associated with the B-O single bond stretch is characteristically found in the 1310-1380 cm⁻¹ range. vscht.cz

O-H Bending: Out-of-plane and in-plane bending vibrations for the O-H groups also contribute to the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Boronic Acid) | Stretch | 3200 - 3500 | Strong, Broad |

| N-H (Imidazole) | Stretch | 3100 - 3300 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=N / C=C (Ring) | Stretch | 1450 - 1620 | Medium-Strong |

| B-O | Stretch | 1310 - 1380 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is primarily used to study the conjugated system of the benzimidazole ring. The parent 1H-benzimidazole molecule typically exhibits two main absorption bands in ethanol (B145695) or acetonitrile (B52724) solution, which are attributed to π → π* transitions. nist.govresearchgate.net These bands are generally observed around 243 nm, 274 nm, and 281 nm. nist.gov For this compound, the presence of the boronic acid group as a substituent on the benzene ring may cause a slight shift (either bathochromic or hypsochromic) in these absorption maxima (λmax) and may also affect their intensity. Studies on similar benzimidazole derivatives show absorption maxima in the 260-290 nm range. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight, confirming the elemental formula, and providing structural information through fragmentation analysis. For boron-containing compounds, specialized MS techniques can also be used for elemental quantification.

ESI-MS is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like this compound. nih.gov In positive ion mode, the compound is typically observed as the protonated molecule [M+H]⁺. A systematic analysis of arylboronic acids by ESI-MS reveals that they can undergo various reactions in the gas phase. nih.gov It is common to observe ions corresponding to the loss of water [M+H-H₂O]⁺ or two water molecules [M+H-2H₂O]⁺. Furthermore, boronic acids are known to form anhydride-type structures under ESI conditions, leading to the detection of dimeric [2M+H]⁺ and trimeric [3M+H]⁺ species, often with associated water loss. nih.gov High-resolution ESI-MS can provide highly accurate mass measurements, which are crucial for confirming the elemental composition of the parent ion and its fragments.

ICP-MS is an elemental analysis technique renowned for its exceptionally high sensitivity and ability to detect elements at trace and ultra-trace levels (parts-per-billion or lower). sckcen.be It is the premier method for the accurate quantification of boron in samples containing this compound. The sample is introduced into a high-temperature argon plasma (~6000-10000 K), which atomizes and ionizes the elements present. The resulting ions are then guided into a mass spectrometer for separation and detection.

ICP-MS offers several advantages for boron analysis. dergipark.org.tr It has significantly lower detection limits than techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). sckcen.be A key capability of ICP-MS is its ability to perform isotopic analysis, allowing for the distinct measurement of boron's two stable isotopes, ¹⁰B and ¹¹B. uvm.eduperkinelmer.com This is particularly valuable in applications like boron neutron capture therapy (BNCT) research, where compounds enriched with ¹⁰B are used. sckcen.be Sample preparation for ICP-MS typically involves acid digestion to break down the organic matrix and bring the boron into a liquid solution suitable for nebulization and introduction into the plasma. mdpi.com

Chromatographic Separations

Chromatographic techniques are fundamental for separating this compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two powerful methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is widely used for identity confirmation, purity assessment, and quantification in pharmaceutical and chemical research. calpaclab.comnih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For boronic acids and related benzimidazole structures, reversed-phase HPLC is commonly employed.

Research on analogous compounds, such as benzoic acid derivatives, provides a model for typical HPLC conditions. sigmaaldrich.com A C18 column is often used as the stationary phase, which effectively retains the aromatic benzimidazole ring structure. The mobile phase usually consists of an aqueous component and an organic modifier, such as acetonitrile, with an acid like trifluoroacetic acid (TFA) added to improve peak shape and resolution. sigmaaldrich.com Detection is typically achieved using an ultraviolet (UV) detector, as the benzimidazole ring system possesses a strong chromophore that absorbs UV light at specific wavelengths. sigmaaldrich.com The purity of related boronic acid compounds is routinely reported as a percentage determined by HPLC analysis. calpaclab.com

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Boronic Acids This table is based on typical conditions for related benzoic acid derivatives.

| Parameter | Value |

|---|---|

| Column | Ascentis® C18, 5 µm particles |

| Dimensions | 15 cm x 4.6 mm I.D. |

| Mobile Phase | 70:30 (v/v) mixture of 10mM TFA in water and 10 mM TFA in acetonitrile |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detector | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. visionpublisher.info It is well-suited for identifying and quantifying small, volatile molecules. visionpublisher.info However, boronic acids like this compound are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. chromatographyonline.com

To overcome this limitation, a crucial derivatization step is required to convert the boronic acid into a more volatile and thermally stable analogue. chromatographyonline.comnih.gov A common approach involves reacting the boronic acid with an alcohol or diol, such as pinacol (B44631) or triethanolamine, to form a volatile boronate ester. chromatographyonline.comnih.gov This derivative can then be readily analyzed by GC/MS. This method is particularly valuable for detecting trace levels of boronic acid impurities in drug substances. chromatographyonline.com The mass spectrometer fragments the derivatized molecule in a reproducible manner, creating a unique mass spectrum that serves as a "fingerprint" for identification. For quantitative analysis, the system can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity. nih.gov

Table 2: General GC/MS Analysis Strategy for Boronic Acids

| Step | Description | Purpose |

|---|---|---|

| 1. Derivatization | Reaction with a diol (e.g., pinacol) or triethanolamine. chromatographyonline.comnih.gov | To convert the non-volatile boronic acid into a volatile boronate ester. |

| 2. GC Separation | The volatile derivative is injected into the GC, where it is separated from other components on a capillary column. federalpolyilaro.edu.ng | To isolate the target analyte from the sample matrix. |

| 3. MS Detection | The separated compound is ionized and fragmented, and the resulting ions are detected by the mass spectrometer. nih.gov | To provide mass information for unambiguous identification and quantification. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass percent) of a compound. It provides critical evidence for verifying the empirical and molecular formula of a newly synthesized substance like this compound. researchgate.netsigmaaldrich.com The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values based on the proposed chemical formula. A close correlation between the "found" and "calculated" values supports the structural assignment and indicates a high degree of purity. nih.govmdpi.com For this compound, with the molecular formula C₇H₇BN₂O₂, this analysis confirms the presence and correct ratio of its constituent elements. scbt.com

Table 3: Elemental Composition of this compound Based on the Molecular Formula: C₇H₇BN₂O₂ and Molecular Weight: 161.95 g/mol . scbt.comsigmaaldrich.com

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 51.91% |

| Hydrogen | H | 4.36% |

| Boron | B | 6.68% |

| Nitrogen | N | 17.30% |

X-Ray Diffraction (XRD) for Structural Elucidation

X-Ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net It provides unambiguous confirmation of molecular structure, including bond lengths, bond angles, and torsional angles. researchgate.net For a compound like this compound, single-crystal XRD analysis can definitively establish the connectivity of the benzimidazole and boronic acid moieties and reveal its conformational details. nih.govnih.gov

The analysis also provides insights into the supramolecular architecture of the crystal lattice, identifying intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netnih.gov While single-crystal XRD offers the most detailed structural information, X-ray powder diffraction (XRPD) is more commonly used for the routine characterization of bulk crystalline material. units.it XRPD provides a unique "fingerprint" for a specific crystalline phase, making it invaluable for identifying polymorphs and ensuring batch-to-batch consistency. units.it

Table 4: Example of Crystallographic Data Obtained from XRD Analysis of a Benzimidazole Derivative This table presents typical data categories obtained from a single-crystal XRD experiment on related structures. researchgate.net

| Parameter | Description | Example Data |

|---|---|---|

| Crystal System | The basic geometric framework of the crystal. | Orthorhombic |

| Space Group | The set of symmetry operations for the unit cell. | Pna2(1) |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 20.19 Å, b = 15.65 Å, c = 5.49 Å; α = β = γ = 90° |

| Volume (V) | The volume of the unit cell. | 1738.3 ų |

| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | 4 |

| Bond Lengths/Angles | Precise measurements of distances and angles between atoms. | C-N, C-C, B-O bond lengths; N-C-C bond angles |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, etc. | O—H⋯N hydrogen bonds |

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are indispensable techniques for studying the behavior of molecules at an atomic level. youtube.com MD simulations, in particular, provide a dynamic view of molecular systems, allowing researchers to observe conformational changes, ligand-protein binding, and system stability over time. youtube.comjapsr.in The process typically begins with an initial structure, often obtained from experimental data (like X-ray crystallography) or through modeling, and then calculates the forces between atoms and their resulting motions over a set period. youtube.com

For benzimidazole (B57391) derivatives, MD simulations have been crucial in understanding their interactions with biological targets. For instance, simulations have been used to explore the binding mechanisms of benzimidazole-based inhibitors with enzymes like Fibroblast Growth Factor Receptors (FGFR1) and aromatase. nih.govnih.gov These studies can reveal the stability of ligand-protein complexes, identifying key interactions and conformational changes that govern binding affinity and selectivity. nih.govajchem-a.com By analyzing parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) during a simulation, researchers can assess the stability of the complex. Stable RMSD values over the simulation time, often tens of nanoseconds, suggest a stable binding mode. japsr.inajchem-a.com

These computational approaches are valuable for drug discovery, helping to screen compounds, refine their structures for better efficacy, and understand mechanisms of action before undertaking more resource-intensive experimental work. youtube.comjapsr.in

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of benzimidazole derivatives due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netdoaj.org A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) or 6-311G(d,p), to achieve reliable results. nih.govresearchgate.netdergipark.org.tr

For compounds related to 1H-Benzimidazol-4-ylboronic acid, DFT has been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. nih.govmdpi.com For example, in a study of a benzimidazole-thiadiazole derivative, the calculated N–C single and N=C double bonds of the benzimidazole ring were found to be 1.379 Å and 1.316 Å, respectively, which closely matched experimental values. nih.gov

Calculate Vibrational Frequencies: Predict infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.netmdpi.com